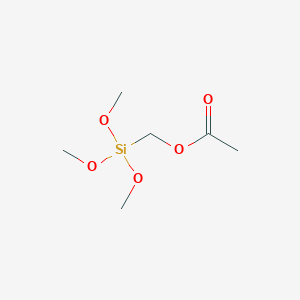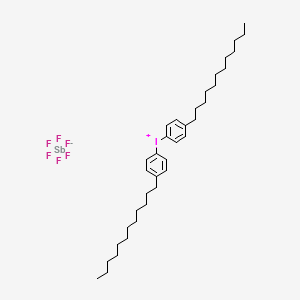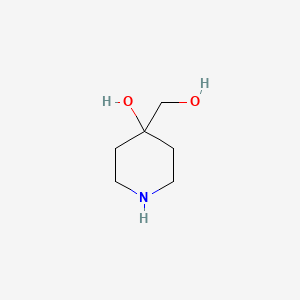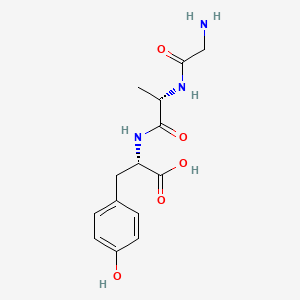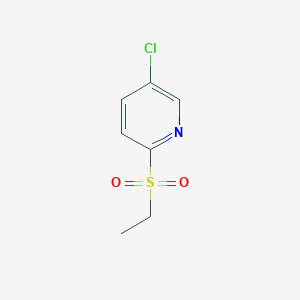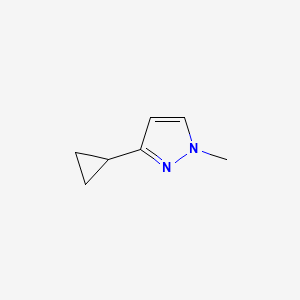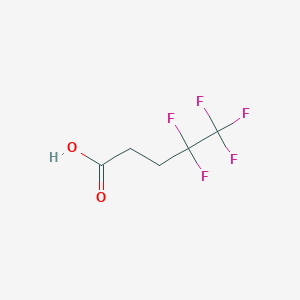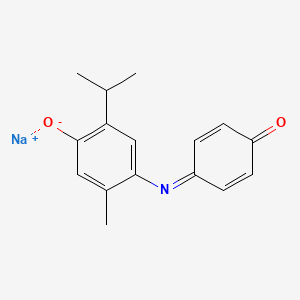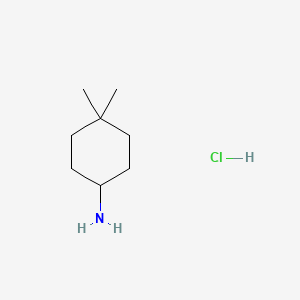![molecular formula C8H5ClN2O2 B1592927 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1015610-55-5](/img/structure/B1592927.png)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
説明
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a chemical compound with the empirical formula C8H5ClN2O2 . It is a halogenated heterocycle . The CAS number for this compound is 1015610-55-5 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid includes a pyrrolo[2,3-b]pyridine ring with a chlorine atom at the 5-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a solid . It has a molecular weight of 196.59 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C .科学的研究の応用
Catalytic Applications 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid serves as a key intermediate in catalytic processes. For example, Neely and Rovis (2014) demonstrated its utility in the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. This process efficiently synthesizes substituted pyridines with high regioselectivity, showcasing the compound's role in facilitating complex chemical transformations with potential applications in pharmaceutical synthesis and material science (Neely & Rovis, 2014).
Medicinal Chemistry In the realm of medicinal chemistry, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Muchowski et al. (1985) conducted extensive research leading to the identification of compounds with significant potency, hinting at the compound's applicability in developing new therapeutic agents (Muchowski et al., 1985).
Molecular Interaction Studies The compound also finds applications in studying molecular interactions. Zimmerman, Wu, and Zeng (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, revealing how the microenvironment influences complexation behavior. This research provides insights into the mechanisms of molecular recognition, which is crucial for the design of molecular sensors and drug delivery systems (Zimmerman et al., 1991).
Antimicrobial Research Furthermore, the antimicrobial activities of pyridine-2-carboxylic acid and its derivatives have been characterized, offering a glimpse into potential applications in combating microbial infections. Tamer et al. (2018) provided a comprehensive analysis of these compounds' effects against various bacteria and their interactions with DNA, underscoring their relevance in developing new antimicrobial agents (Tamer et al., 2018).
Safety And Hazards
将来の方向性
The future directions for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its derivatives could involve further exploration of their potential as FGFR inhibitors . This could lead to their use in the treatment of various types of tumors where abnormal activation of the FGFR signaling pathway plays a crucial role .
特性
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-11-7-4(1-2-10-7)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXTUHYRDAIKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640171 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
CAS RN |
1015610-55-5 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





